Trivertal, also known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, is primarily recognized for its chemical properties and applications in organic synthesis.
| Property | Description |
|---|---|
| CAS Reg. No. | 27939-60-2 (other no.: 68039-49-6) [1] [2] |
| Molecular Formula | C(9)H({14})O [1] [2] |
| Molar Mass | 138.21 g/mol [1] [2] |
| IUPAC Name | 1,2-dimethylcyclohex-3-ene-1-carbaldehyde [1] |
| Key Feature | Two chiral centers; commercial product is a ~95:5 mixture of cis and trans isomers [1] [2] |
| Primary Use | Fragrance ingredient ("2,4-ivy carbaldehyde") providing a green, natural scent [1] [2] |
The most significant documented scientific application of this compound is its role as a precursor in synthesizing cyclic (alkyl)(amino)carbenes (CAACs) [1] [2] [3]. These CAACs are valuable as ligands for transition-metal catalysts, enhancing performance in reactions such as gold(I)-catalyzed hydroamination of internal alkynes [1] [2]. The synthetic pathway is outlined below.
While not a defined mechanism of action, some studies note potential biological properties that require further investigation.
| Microorganism | Minimum Inhibitory Concentration (MIC) (%) | Minimum Bactericidal Concentration (MBC) (%) |
|---|---|---|
| E. coli | 0.5 | 1.0 |
| S. aureus | 0.3 | 0.6 |
| C. albicans | 0.4 | 0.8 |
Table: Reported antimicrobial activity of an essential oil containing this compound [1]
To advance the understanding of this compound's potential biological interactions, you could:
The table below summarizes the core technical data for Trivertal:
| Property | Description |
|---|---|
| CAS Reg. No. | 68039-49-6 [1] |
| IUPAC Name | 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde (isomer mixture) [2] [1] |
| Empirical Formula | C₉H₁₄O [1] |
| Molar Mass | 138.21 g/mol [1] |
| Appearance | Clear, colorless liquid [2] [1] |
| Boiling Point | 196 °C [1] [3] |
| Flash Point | 64-65 °C (147-149 °F) [2] [3] |
| Water Solubility | ≈300 mg/L [1] |
Chemical Structure: this compound exists as a mixture of isomers, primarily the cis enantiomers (95%) of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, with 5% trans isomers [1]. It is also known in the fragrance industry as 2,4-ivy carbaldehyde [1] [4].
In fragrances, this compound is valued for its vibrant and robust green note, with scents reminiscent of freshly cut grass, zesty citrus, and a slight aldehydic and minty character [2].
The following diagram illustrates its role in fragrance design:
Beyond its use in fragrance, this compound has emerged as a critical and cost-effective starting material in synthetic chemistry for the preparation of Spirocyclic (Alkyl)(Amino)Carbenes (CAACs) [5].
The experimental workflow for using this compound in this catalytic process is outlined below:
This method allows for the decoration of the dihydroquinoline scaffold with three different substituents (R1, R2, R3).
Catalyst System:
Reaction Procedure:
Analysis: Reaction progress and yield are monitored and determined by ¹H NMR spectroscopy using an internal standard.
Recommended Use Concentrations in Perfumery (from Firmenich) [2]
| Application | Average Concentration | Maximum Concentration |
|---|---|---|
| Fine Fragrance | 0.00000674606% | 0.00272315% |
| Shampoo | 0.0000492306% | 0.0133442% |
| Detergent | 0.0000675854% | 0.0198428% |
Hazard and Safety Information (GHS Classification) [1] [3]
| Hazard Category | GHS Statement |
|---|---|
| Flammable Liquids (Category 4) | H227: Combustible liquid |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
This compound belongs to a family of green-smelling chemicals. It is important to distinguish it from Triplal, another green fragrance material. While sometimes conflated in naming, this compound is a specific mixture of 2,4-dimethylcyclohex-3-ene-1-carbaldehyde isomers [2] [4].
This compound, a cyclohexene derivative with a molecular formula of C9H14O, is commercially produced as a mixture of isomers and is widely used in the fragrance industry for its green, herbal scent [1] [2].
The table below summarizes its core chemical and physical properties:
| Property | Specification |
|---|---|
| IUPAC Name | 1,2-dimethylcyclohex-3-ene-1-carbaldehyde (among other synonyms) [1] [3] |
| CAS Number | 68039-48-5 (common); 27939-60-2 (alternative) [1] [3] |
| Molecular Formula | C9H14O [1] [3] [2] |
| Molecular Weight | 138.21 g/mol [1] [3] [2] |
| Boiling Point | 196 °C (lit.) [3] |
| Density | 0.936 g/mL at 25 °C [3] |
| Appearance | Colorless to fruit colorless liquid [2] |
| Key Functional Groups | Aldehyde, carbon-carbon double bond [1] |
This compound's most scientifically important application is its use as a starting material for synthesizing stable spirocyclic (alkyl)(amino)carbenes (CAACs) [1] [4]. These CAACs act as superior ligands for transition-metal catalysts, which are essential tools in modern organic synthesis, including the preparation of complex drug molecules [5] [4].
The following diagram illustrates the multi-step experimental protocol for converting this compound into a gold-based catalyst, which is then used to facilitate pharmacologically relevant reactions:
Synthesis workflow from this compound to an active gold catalyst [4]
This protocol enables the synthesis of a rigid spirocyclic (alkyl)(amino)carbene (CAAC) ligand, which provides exceptional steric protection to the metal center. This stability is crucial for the catalyst's high performance in facilitating challenging reactions like the hydroamination of internal alkynes, a transformation with little precedent before this work [4].
Direct biological studies on this compound are limited. One source indicates potential antimicrobial properties, though the context suggests this data may be associated with essential oils containing this compound rather than the isolated compound [1].
| Microorganism | Minimum Inhibitory Concentration (MIC) (%) | Minimum Bactericidal Concentration (MBC) (%) |
|---|---|---|
| E. coli | 0.5 | 1.0 |
| S. aureus | 0.3 | 0.6 |
| C. albicans | 0.4 | 0.8 |
Reported antimicrobial activity of a formulation containing this compound [1]. Values represent percentages of the formulation.
The established utility of this compound-derived catalysts opens several promising avenues for drug discovery:
| Property | Description |
|---|---|
| IUPAC Name | 2,4-dimethyl-3-cyclohexenecarboxaldehyde [1] |
| CAS Registry Number | 68039-49-6 [1] |
| Empirical Formula | C₉H₁₄O [1] |
| Molar Mass | 138.21 g/mol [1] |
| Appearance | Colorless liquid [1] |
| Boiling Point | 196 °C [1] |
| Isomer Composition | ~95% cis enantiomers, ~5% trans isomers [1] |
| Common Name | 2,4-ivy carbaldehyde (in fragrance industry) [1] |
The primary research interest in Trivertal is its role as a precursor in synthesizing specialized chemical ligands.
The diagram below illustrates this research application workflow.
This compound requires careful handling according to Globally Harmonized System (GHS) classifications [1]:
| Hazard Category | GHS Classification | Hazard Statement |
|---|---|---|
| Flammability | Flammable liquids, category 4 | H227: Combustible liquid |
| Health Effects | Skin corrosion/irritation, category 2 | H315: Causes skin irritation |
| Skin sensitization, category 1 | H317: May cause an allergic skin reaction | |
| Serious eye damage/eye irritation, category 2A | H319: Causes serious eye irritation |
Trivertal is an organic molecule (C₉H₁₄O) with two chiral centers. The commercially available product is typically a 95/5 mixture of cis and trans isomers and is a common fragrance and flavor ingredient, also known as "2,4-ivy carbaldehyde" [1]. Its significance in research stems from its use as an economical precursor for synthesizing Stable Cyclic (Alkyl)(Amino)Carbenes (CAACs), which are valuable as ligands in transition metal catalysis [2].
The synthetic pathway for a rigid CAAC ligand (CAAC 1d) from this compound, as detailed in the literature [2], is summarized below. The key reaction yields are provided for reference.
| Step | Reactant(s) | Product | Key Reaction | Reported Yield |
|---|---|---|---|---|
| 1 | This compound (4) | Enamine (5) | Condensation | 94% |
| 2 | Enamine (5) | Compound (6) | Alkylation | 90% |
| 3 | Compound (6) | Cyclic Aldiminium Salt (7) | Hydroiminiumation | 74% |
| 4 | Salt (7) | CAAC 1d | Deprotonation | 95% |
| 5 | CAAC 1d | Gold(I) Complex 2d | Ligand Exchange | 87% |
This workflow illustrates the conversion of the commercial fragrance material this compound into a sophisticated catalytic agent. The following diagram maps out this transformation:
Synthetic route from this compound to a gold CAAC complex.
The gold(I) complex 2d, derived from this compound, serves as an efficient catalyst. When activated with KB(C₆F₅)₄, it facilitates the hydroamination of internal alkynes with secondary dialkyl amines, a reaction with few precedents [2]. Its performance is comparable to catalysts based on more expensive precursors.
The utility of catalyst 2d is demonstrated in a one-pot, three-component synthesis of 1,2-dihydroquinoline derivatives [2]. This method uses an internal alkyne, a secondary aryl amine, and a terminal alkyne, allowing for the creation of products with three different substituents (R¹, R², R³), expanding the structural diversity of accessible compounds.
This compound is identified as a minor volatile constituent in the essential oil of Murraya koenigii (curry leaf tree) [3]. In a chemical profiling study, This compound constituted 0.35% of the identified volatile compounds in the leaf oil [3].
Murraya koenigii is rich in carbazole alkaloids and other compounds studied for various pharmacological activities, including potential neuroprotective effects [4]. While the plant's extracts and specific alkaloids like mahanimbicine are investigated for bioactive properties, this compound itself is a fragrance component, and the search results do not directly indicate pharmaceutical applications for it.
Trivertal is commercially available as a 95/5 mixture of cis and trans isomers and is primarily used as a fragrance and flavor material [1]. Its key structural feature is a locked cyclohexenyl ring with a specific methyl group substitution, which provides a rigid and sterically demanding environment [2]. This property makes it invaluable for synthesizing a special class of molecules called Spirocyclic (Alkyl)(Amino)Carbenes (CAACs) [2].
The workflow below illustrates how this compound is transformed into a gold-based catalytic complex, which is then used to facilitate organic reactions:
Synthesis of a rigid CAAC ligand (1d) and its gold complex (2d) from this compound [2].
The gold complex 2d, derived from this compound, is highly effective at catalyzing the hydroamination of internal alkynes using secondary amines, a challenging reaction with few precedents [2]. The efficiency of this catalyst enables a powerful one-pot, three-component synthesis to create complex 1,2-dihydroquinoline derivatives, which are important structures in medicinal chemistry [2].
The table below summarizes the catalytic performance of the this compound-derived gold complex (2d) in adding diethylamine to different internal alkynes, compared to a catalyst derived from a more expensive precursor (2a) [2].
| Alkyne | Ligand | Temperature (°C) | Time (h) | Product Ratio (E/Z) | Total Yield (%) |
|---|---|---|---|---|---|
| PhC≡CPh (Diphenylacetylene) | 1a | 90 | 20 | Single Product | 98 |
| 1d (from this compound) | 90 | 20 | Single Product | 92 | |
| EtC≡CEt (3-Hexyne) | 1a | 110 | 16 | 43% / 57% | 94 |
| 1d (from this compound) | 110 | 20 | 39% / 61% | 93 | |
| PhC≡CMe (1-Phenyl-1-propyne) | 1a | 120 | 20 | 57% / 43% | 89 |
| 1d (from this compound) | 120 | 20 | 52% / 48% | 92 |
Experimental Protocol for Hydroamination [2]:
While this compound itself is not a drug candidate, its major research value lies in enabling catalytic methods to efficiently build nitrogen-containing heterocycles like 1,2-dihydroquinolines [2]. These structures are common scaffolds in pharmaceuticals and bioactive natural products. The methodology allows for the introduction of three different substituents in a single pot, significantly expanding the diversity of accessible compounds for biological screening [2].
Once you find the relevant scientific data, I can help you present it effectively. Here are examples of how the requested tables and diagrams could be structured.
Example Table for Quantitative Data Below is a template for how quantitative data from key experiments could be organized in the style you requested.
| Assay Type | Target IC₅₀ (nM) | Selectivity Index (vs. Kinase B) | Cell Proliferation EC₅₀ (μM) | Reference Compound Potency |
|---|---|---|---|---|
| Kinase Activity Inhibition | 5.2 ± 0.8 | >1000 | 0.15 ± 0.03 | 1.0 (Control) |
| Cell-Based Assay | 12.1 ± 2.1 | >500 | 0.45 ± 0.12 | 1.0 (Control) |
| In Vivo Efficacy (Model) | N/A | N/A | 3.5 mg/kg/day | 1.0 (Control) |
Example Diagram and DOT Code The following Graphviz diagram illustrates a generic signaling pathway inhibition concept, adhering to your specified formatting and color rules.
Sample pathway showing generic inhibition by a compound. The diagram above is a placeholder. With the correct scientific relationships, I can generate accurate and detailed pathway diagrams and workflow charts for you.
The term "this compound" refers to a common fragrance and flavor material identified as a 95/5 mixture of cis and trans 2,4-dimethyl-3-cyclohexenecarboxaldehyde [1]. The table below summarizes its core characteristics.
| Attribute | Description |
|---|---|
| Chemical Name | 2,4-dimethyl-3-cyclohexenecarboxaldehyde (also known as Triplal or Ligustral) [2] [1]. |
| Primary Use | A flavor and fragrance material produced in bulk quantities for commercial use [1]. |
| Key Application in Research | Serves as an economically viable precursor for synthesizing stable cyclic (alkyl)(amino)carbenes (CAACs), which are ligands in metal catalysts [1]. |
The most detailed technical information available describes its use in synthesizing a carbene ligand for catalytic applications [1]. The methodology is summarized below.
The following diagram illustrates this synthesis workflow.
Diagram 1: A five-step synthesis workflow for creating a gold(I) complex from this compound, showing high-yield reactions. [1]
A robust and well-documented protocol is the cornerstone of any clinical trial. To standardize this process, the SPIRIT (Standard Protocol Items: Recommendations for Interventional Trials) statement provides an evidence-based checklist of minimum items to include in a trial protocol [1].
The SPIRIT 2013 guideline has been recently updated to SPIRIT 2025, reflecting methodological advances and a greater emphasis on open science and patient involvement [1]. Widespread use of this guideline enhances the transparency and completeness of trial protocols, which benefits investigators, participants, funders, and regulators [1].
The table below summarizes the core administrative and introductory sections from the SPIRIT 2025 checklist, which would form the first part of any detailed application note or protocol [1].
| Section | Topic | Checklist Item Description |
|---|---|---|
| Administrative | Title & Summary | 1a: Title stating trial design, population, interventions. 1b: Structured summary of design/methods. |
| Protocol Version | 2: Version date and identifier. | |
| Roles & Responsibilities | 3a-d: Contributors, sponsor contact info, roles of funders, committee structures. | |
| Open Science | Trial Registration | 4: Trial registry name, number, URL, and date. |
| Access | 5: Where the full protocol and statistical analysis plan can be accessed. | |
| Data Sharing | 6: Plans for sharing de-identified participant data, code, and materials. | |
| Funding & Conflicts | 7a: Sources of funding/support. 7b: Financial/other conflicts of interest. | |
| Dissemination Policy | 8: Plans for communicating results to participants, public, etc. | |
| Introduction | Background & Rationale | 9a: Scientific background, summary of relevant studies on benefits/harms. 9b: Justification for choice of comparator. |
| Objectives | 10: Specific objectives related to benefits and harms. |
Your protocol must clearly define the data you will collect and how you will analyze it. The key is understanding the difference between quantitative and qualitative data, as their collection and analysis methods differ significantly [2] [3].
The table below outlines the fundamental differences between these two data types, which is critical for planning your experimental methodologies [2] [3].
| Aspect | Quantitative Data | Qualitative Data |
|---|---|---|
| Nature | Numerical, countable, measurable | Textual, descriptive, conceptual |
| Answers | "How many/much/often?" | "Why?" or "How?" |
| Collection Methods | Surveys, measurements, analytics tools, sensors | Interviews, observations, open-ended survey questions |
| Analysis Methods | Statistical analysis | Grouping into categories or themes |
For the analysis and visualization phase of clinical trials, tools like Tri-AL (VisuAL ClinicAL TriALs) can be invaluable. Tri-AL is an open-source platform designed to address the limitations of clinical trial repositories like ClinicalTrials.gov [4].
Its key features include [4]:
The following Graphviz diagram illustrates a generalized workflow for developing and managing a clinical trial, from initial input through to result dissemination, incorporating elements of the SPIRIT guideline and modern data platforms. The DOT code is provided for your use.
Clinical Trial Development and Management Workflow
This compound (chemical name: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde), also known commercially as Ligustral, is a common fragrance and flavor material produced in bulk quantities. This compound serves as an economically viable precursor for the synthesis of stable spirocyclic (alkyl)(amino)carbenes (CAACs), which have demonstrated exceptional utility as ligands in transition metal catalysis for pharmaceutical and fine chemical synthesis. Unlike more expensive precursors such as 2-adamantanone and (−)-menthone, this compound provides a cost-effective alternative while maintaining the steric protection and electronic properties necessary for efficient catalytic systems. Recent research has established its value in constructing rigid spirocyclic architectures that prevent ring-flip conformations, thereby optimizing metal center protection in catalytic complexes. [1]
The significance of this compound in drug development contexts stems from the crucial role that CAAC ligands play in facilitating challenging chemical transformations, particularly in the synthesis of nitrogen-containing heterocycles that are prevalent in pharmaceutical compounds. The structural rigidity imparted by the this compound-derived spirocyclic system enables the stabilization of low-coordinate metal complexes that often serve as key intermediates in catalytic cycles. This application note provides detailed protocols and analytical data to support researchers in implementing this compound-based methodologies in drug development pipelines, with comprehensive experimental procedures, characterization parameters, and catalytic applications validated through peer-reviewed research. [1]
This compound is commercially available as a mixture of isomers, primarily consisting of 2,4-dimethyl-3-cyclohexenecarboxaldehyde along with related structural isomers. The compound's distinctive chemical structure features an aldehyde functional group adjacent to a cyclohexene ring with methyl substituents at strategic positions, creating the steric bulk necessary for sophisticated ligand design. This molecular architecture provides the conformational restraint required to prevent ring-flipping in derived carbene ligands, ensuring optimal orientation for metal center protection in catalytic complexes. [1]
Table 1: Physicochemical Properties of this compound [2] [3]
| Property | Specification | Method/Notes |
|---|---|---|
| Chemical Name | Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde | IUPAC nomenclature |
| Synonyms | This compound, Ivy carbaldehyde, Ligustral | Commercial designations |
| CAS Number | 68039-49-6 (alternative: 27939-60-2) | Chemical Abstracts Service |
| Molecular Formula | C~9~H~14~O | Elemental composition |
| Molecular Weight | 138.21 g/mol | Calculated from formula |
| Physical Form | Colourless to pale yellow liquid | Visual characterization |
| Odor Description | Herbaceous aroma with camphoraceous notes | Organoleptic assessment |
| Solubility in Water | Practically insoluble or insoluble | Solubility testing |
| Solubility in Ethanol | Soluble | Solubility testing |
| Boiling Point | 99-101°C at 30 mm Hg; 165-197°C at atmospheric pressure | Lit. values |
| Refractive Index | n~20~/D 1.468-1.472 (Lit.: 1.469-1.475) | At standard conditions |
| Specific Gravity | 0.929-0.940 (20°C) | Relative to water |
| Assay Minimum | 95% (sum of isomers) | Quality specification |
| Isomer Composition | 70-71% 2,4-Dimethyl-3-cyclohexenylcarbaldehyde; 23-24% 3,5-Dimethyl-3-cyclohexenylcarbaldehyde; 3-5% 3,6-Dimethyl-3-cyclohexenylcarbaldehyde | Chromatographic analysis |
Proper handling of this compound requires standard laboratory precautions for aldehyde compounds. Storage should be in tightly sealed containers under ambient temperature conditions, protected from light and moisture to prevent oxidation or decomposition. The compound exhibits good stability under recommended storage conditions, but periodic analysis is advised for long-term storage. Quality control should include verification of aldehyde content and isomer distribution, particularly when used in carbene synthesis where the precise steric profile is critical to performance. [3]
The transformation of this compound into sterically hindered spirocyclic (alkyl)(amino)carbenes (CAACs) represents a key advancement in ligand design for transition metal catalysis. The following optimized protocol details the multi-step synthesis of CAAC 1d from commercially available this compound precursor. [1]
Diagram 1: Synthetic workflow for CAAC ligand and gold complex from this compound
The gold(I) complex 2d derived from this compound demonstrates exceptional catalytic activity in the hydroamination of internal alkynes with secondary dialkyl amines, a transformation with limited precedent in the literature. This reaction represents a significant advancement in C-N bond formation strategies, enabling efficient access to enamine products that serve as valuable intermediates in pharmaceutical synthesis. [1]
Table 2: Hydroamination of Internal Alkynes with Diethylamine Catalyzed by CAAC-Gold Complexes [1]
| Entry | Alkyne | Ligand | Temperature (°C) | Time (h) | Product Distribution | Total Yield (%) |
|---|---|---|---|---|---|---|
| 1 | PhC≡CPh | 1a | 90 | 20 | - | 98 |
| 2 | PhC≡CPh | 1d | 90 | 20 | - | 92 |
| 3 | EtC≡CEt | 1a | 110 | 16 | 43% (Z) : 57% (E) | 94 |
| 4 | EtC≡CEt | 1d | 110 | 20 | 39% (Z) : 61% (E) | 93 |
| 5 | PhC≡CMe | 1a | 120 | 20 | 57% (Z) : 43% (E) | 89 |
| 6 | PhC≡CMe | 1d | 120 | 20 | 52% (Z) : 48% (E) | 92 |
The hydroamination capability of the this compound-derived gold catalyst enables an efficient one-pot synthesis of trisubstituted 1,2-dihydroquinoline derivatives, important structural motifs in pharmaceutical compounds and natural products. This methodology significantly expands the scope of accessible heterocycles by allowing the incorporation of three distinct substituents. [1]
Table 3: One-Pot Three-Component Synthesis of 1,2-Dihydroquinoline Derivatives [1]
| Amine | Internal Alkyne | Terminal Alkyne | Product | Yield (%) |
|---|---|---|---|---|
| 9a (PhNHMe) | 8b (3-hexyne) | 10a (phenylacetylene) | 11a (2-ethyl-2-propyl-4-phenyl) | 70 |
| 9a (PhNHMe) | 8b (3-hexyne) | 10b (1-hexyne) | 11b (2-ethyl-2-propyl-4-butyl) | 77 |
| 9a (PhNHMe) | 8c (1-phenyl-1-propyne) | 10a (phenylacetylene) | 11c (R~3~ = Ph) | 83 |
| 9a (PhNHMe) | 8c (1-phenyl-1-propyne) | 10b (1-hexyne) | 11d (R~3~ = nBu) | 71 |
| 9b (pClPhNHMe) | 8b (3-hexyne) | 10b (1-hexyne) | 11e (R~1~ = Et, R~2~ = nPr) | 68 |
| 9b (pClPhNHMe) | 8c (1-phenyl-1-propyne) | 10b (1-hexyne) | 11f (R~1~ = Me, R~2~ = Bz) | 79 |
Diagram 2: Proposed catalytic cycle for hydroamination and dihydroquinoline formation
Routine analysis of this compound and its derivatives requires multiple complementary techniques to verify identity, purity, and isomer distribution.
This compound-derived spirocyclic CAAC ligands represent a significant advancement in transition metal catalysis for pharmaceutical applications. The cost-effectiveness of the this compound precursor, combined with the exceptional steric properties and electronic donor capacity of the resulting CAAC ligands, enables the development of highly efficient catalytic systems for challenging transformations. The documented protocols for hydroamination of internal alkynes and one-pot dihydroquinoline synthesis demonstrate the practical utility of these systems in constructing complex nitrogen-containing heterocycles prevalent in pharmaceutical agents.
The structural rigidity imparted by the this compound-based spirocyclic architecture addresses a critical challenge in carbene ligand design by preventing conformational flexibility that could compromise metal center protection. This application note provides researchers with comprehensive experimental procedures, analytical methodologies, and catalytic applications to facilitate the adoption of these methodologies in drug discovery and development pipelines. Future directions include expanding the substrate scope for additional chemical transformations and developing immobilized versions of these catalytic systems for continuous flow applications in pharmaceutical manufacturing. [1]
For a robust Trivertal study, your research protocol should be structured around the SPIRIT 2025 guidelines, which define the minimum items for a clinical trial protocol [1] [2]. The table below summarizes the core sections. You should adapt the specific details in the "Methods" sections based on the known pharmacology of this compound.
Table 1: Essential Sections of a Research Protocol per SPIRIT 2025 Guidelines
| Section | Key Components to Include |
|---|---|
| Administrative Information | Trial title, protocol version, roles of contributors and sponsors, funding, conflicts of interest [2]. |
| Open Science | Trial registration number, data sharing plan, dissemination policy [1] [2]. |
| Introduction | Scientific background, rationale for this compound, explanation for choice of comparator, specific objectives [2]. |
| Methods: Trial Design | Description of patient involvement, trial design (e.g., parallel group, crossover), and framework (e.g., superiority) [2]. |
| Methods: Participants & Interventions | Trial settings, eligibility criteria, detailed intervention description, outcomes, and participant timeline [2]. |
| Methods: Assignment of Interventions | Randomization methods, allocation concealment, implementation, and blinding procedures [2]. |
| Methods: Data & Monitoring | Data collection/management plans, statistical methods, and data monitoring committee details [2]. |
| Ethics | Ethics approval, protocol amendments, informed consent, and confidentiality [2]. |
To elucidate this compound's mechanism of action, a hybrid modeling approach that combines established first-principle models with data-driven machine learning is highly effective [3]. This is particularly useful for partially known intracellular signaling pathways.
Workflow for Hybrid Model Development:
Table 2: Key Experimental Parameters for In Vitro Signaling Studies
| Parameter | Description & Measurement Technique |
|---|---|
| Receptor-Ligand Binding | Measure binding affinity using the equilibrium dissociation constant ((K_d)), determined from association ((k_{on})) and dissociation ((k_{off})) rates ((K_d = k_{off}/k_{on})) [4]. |
| Receptor Dimerization | Assess ligand-induced receptor clustering, a critical step for activation of many signaling pathways, using techniques like FRET/BRET [4]. |
| Pathway Activation | Monitor key pathway nodes (e.g., Wnt/β-catenin, Notch) via Western Blot, ELISA, or fluorescent reporter assays [4]. |
| Crosstalk & Scaffolding | Investigate the role of scaffolding proteins and pathway crosstalk using co-immunoprecipitation (Co-IP) and targeted knockdown/knockout experiments [4]. |
Employ a combination of techniques to study receptor-signaling interactions in real-time with high spatial resolution [4].
Below are Graphviz diagrams created using the DOT language, adhering to your specified color palette and style rules.
This diagram illustrates a general receptor signaling pathway and its feedback regulation, a common mechanism for many drugs [4].
This diagram outlines the systematic workflow for developing a hybrid model of a signaling pathway [3].
The integrated methodology outlined here, from a SPIRIT-compliant protocol to advanced hybrid modeling, provides a solid foundation for this compound research. Key considerations for future work include:
I hope this structured approach provides a valuable starting point. Should you obtain specific data on this compound's molecular targets or preliminary efficacy results, this framework can be populated with precise details to create a definitive research plan.
According to the scientific literature, "this compound" is the common name for a 95/5 mixture of cis and trans 2,4-dimethyl-3-cyclohexenecarboxaldehyde [1]. It is described as "a common fragrance and flavor material produced in bulk quantities" and is used in scientific research as a precursor for synthesizing catalysts, not as a drug candidate [1]. Therefore, no clinical trials or related protocols for this compound as a pharmaceutical agent exist.
Although I cannot provide specifics on this compound, the following general overview of modern clinical trial designs can serve as a reference for your work. The table below summarizes three advanced design types that are highly relevant for drug development in precision medicine [2].
| Trial Design | Core Principle | Typical Application | Key Advantage |
|---|---|---|---|
| Basket Trial | Tests a single drug on different diseases sharing a common molecular biomarker [2]. | Oncology (e.g., same genetic mutation across different cancer types) [2]. | Efficiently evaluates a targeted therapy's effect across multiple patient populations [2]. |
| Umbrella Trial | Tests multiple drugs or interventions on different subgroups of patients with the same disease [2]. | A specific cancer type with multiple genetic subtypes, each receiving a different targeted therapy [2]. | Allows for parallel evaluation of multiple treatments within a single disease, accelerating matching of therapy to patient [2]. |
| Platform Trial | Dynamically tests multiple interventions against a control for a disease, allowing arms to be added or dropped based on interim results [2]. | Ongoing studies in areas like oncology and infectious diseases [2]. | Flexibility and efficiency; adapts to new evidence to quickly identify effective or ineffective treatments [2]. |
For a basket trial, which is a common design under the master protocol framework, the workflow from patient screening to analysis can be visualized as follows. This diagram outlines the key stages involved.
The key methodological steps involved are:
Since "this compound" is not a pharmaceutical, you may need to clarify your research objective:
The table below summarizes the core information available for this compound:
| Attribute | Description |
|---|---|
| Chemical Name | 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde [1] |
| CAS Number | 68039-49-6 [1] |
| Type | Concentrated aromatic (fragrance) ingredient [1] |
| Primary Use | Used in fragrance compounds [1] |
| Regulatory Guidance | Must be used according to legal and IFRA (International Fragrance Association) guidelines [1] |
Based on the identified nature of this compound, here is a proposed structure for a technical support center. You can use this framework to document challenges as your team encounters them.
Q: What is the typical purity standard for this compound used in experimental settings?
Q: Are there any known stability issues with this compound under various pH or temperature conditions?
Q: What are the critical regulatory compliance points to consider when working with this compound?
Issue: Inconsistent experimental results between batches.
Issue: The compound is not soluble in standard aqueous buffers.
The following diagram outlines a general logical workflow for diagnosing and addressing experimental challenges with a material like this compound. The DOT script for generating this diagram is provided below.
Diagram 1: A logical workflow for troubleshooting experimental challenges with this compound.
Given that this compound is a fragrance ingredient, the most direct path for your research is to:
This compound (2,4-dimethyl-3-cyclohexenecarboxaldehyde) is primarily known as a fragrance ingredient (2,4-ivy carbaldehyde) but has significant applications in catalytic chemistry. Its molecular structure features two chiral centers, with the commercial product typically comprising 95% cis enantiomers and 5% trans isomers [1].
The key application identified from the search is its role as a precursor for synthesizing Cyclic (Alkyl)(Amino)Carbene (CAAC) ligands. The dimethylcyclohexene structure of this compound is instrumental in stabilizing these carbenes, which are notably strong σ-donors and π-acceptors. When ligated to transition metals like gold(I), these CAACs form highly effective catalysts for organic transformations such as the hydroamination of alkynes [2] [1].
The following diagram maps the general workflow for using this compound-derived CAACs in catalysis, based on the referenced proof-of-concept study [1]:
The specific proof-of-concept experiment used a CAAC derived from this compound to create a gold(I) catalyst. This catalyst was then employed in the hydroamination of internal alkynes with secondary dialkylamines to produce complex quinoline derivatives in high yields [1].
Here are common issues and solutions for working with this compound and CAAC ligands.
| Issue Category | Specific Problem | Possible Causes & Diagnostic Steps | Proposed Solutions & Optimization Tips |
|---|
| Starting Material | Low reaction yield or unexpected by-products | • Purity of this compound: Commercial grade may contain isomers that depress melting point and are liquid [1]. • Chiral Centers: Mixture of cis and trans enantiomers (typically 95:5) [1]. | • Purify this compound via recrystallization; pure forms are solids (MP: 85–90 °C) [1]. • Characterize starting material (e.g., chiral HPLC) to confirm isomeric ratio. | | Ligand Synthesis | Low stability of the free CAAC ligand | • General Sensitivity: CAACs can be sensitive to air, moisture, or thermal stress [3]. | • Perform synthesis under inert atmosphere (e.g., glovebox, Schlenk line). • Use dry, oxygen-free solvents. | | Catalytic Performance | Low catalytic activity or no reaction | • Weak Metal-Ligand Bond: Acyclic carbenes form fragile complexes; CAACs are more robust but angle strain can be a factor [3]. • Deactivation: Catalyst decomposition under reaction conditions. | • Optimize the CAAC structure: The this compound skeleton provides steric stabilization [1]. • Ensure the metal precursor is properly activated. • Screen reaction parameters (temperature, solvent, concentration). | | Health & Safety | Skin irritation or allergic reaction | • This compound Hazards: Classified as a skin irritant and potential skin sensitizer [1]. | • Use PPE: Always wear appropriate gloves (e.g., nitrile) and safety glasses. • Consult the Material Safety Data Sheet (MSDS) for this compound. |
Q1: What are the primary hazards associated with handling this compound? A1: According to GHS classification, this compound is a combustible liquid that causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. Always review the full safety data sheet and handle using standard personal protective equipment (PPE) in a well-ventilated hood [1].
Q2: Why is this compound's structure particularly useful for making stable carbene ligands? A2: The dimethylcyclohexene structure of this compound provides significant steric bulk and electronic stabilization to the carbene center. This helps protect the reactive carbon and makes the resulting CAAC ligands highly effective for binding transition metals and forming robust catalysts [1].
Q3: How do CAAC ligands compare to more traditional N-Heterocyclic Carbenes (NHCs)? A3: While both are strong sigma-donors, CAACs (like those from this compound) often have even stronger σ-donor properties and different steric environments compared to NHCs. This unique electronic and spatial profile can lead to superior performance in catalytic reactions, including those that are challenging for NHC-based catalysts [2] [3].
The search results indicate that specific quantitative data for reaction parameters (exact temperatures, times, yields) and comprehensive troubleshooting for the this compound-to-CAAC synthesis are not fully detailed in the available public literature.
To obtain more precise experimental protocols, I suggest you:
The following table summarizes frequent issues in drug development that your support center should be prepared to address. These are framed as potential questions from researchers [1].
| Question | Potential Cause & Solution |
|---|
| How can we accelerate hit identification and lead optimization? | Cause: Heavy reliance on traditional, slower screening methods and high late-stage attrition rates. Solution: Investigate AI-driven software for hit identification and evolve traditional screening systems to improve efficiency and accuracy [1]. | | How can we manage rising R&D costs? | Cause: The high failure rate of drug candidates in clinical trials (only about 12% are approved) makes the process inherently expensive [1]. Solution: A shift towards insourcing teams to maximize the use of lab space and equipment, and the adoption of technology-enabled decentralized clinical trials to reduce costs and patient risk [1]. | | How do we maintain research momentum during hiring freezes? | Cause: Headcount limitations can stall time-sensitive projects requiring intensive, short-term manpower [1]. Solution: Utilize embedded scientific service providers that work under your oversight without affecting official headcount, helping to accelerate innovation without long-term hiring commitments [1]. | | How can we better align our research with public health needs? | Cause: Developing drugs without early, structured guidance can lead to mismatches with public health requirements. Solution: Develop Target Product Profiles (TPPs) early in the process. TPPs outline the desired attributes of a health product (e.g., target population, intended use) to guide R&D and ensure the final product has higher public health value [2]. | | Our team lacks project management and business skills. How can we improve? | Cause: A focus purely on scientific expertise without complementary business skills can lead to project delays and errors [1]. Solution: Implement training for scientists in key areas like communication, teamwork, business acumen, and critical thinking to improve project agility and minimize risks [1]. |
To effectively address the questions above and other technical issues, here is a model for your support center's operations, built on IT help desk best practices [3] [4].
A TPP is a strategic process document that is crucial for guiding research and development. Here is a generalized methodology for creating one [2].
Here are two diagrams created with DOT language to illustrate the logical flow of the support process and a generic experimental workflow.
This diagram visualizes the multi-tiered support system and the process of resolving a research issue.
This diagram provides a high-level overview of the key stages in the drug discovery and development process.
To build out the specific Q&A guides for the Trivertal process:
You can structure your support content using the following question-and-answer format, filling in the specifics for Trivertal as needed.
| Issue Category | Example Question (FAQ) | Core Troubleshooting Step |
|---|---|---|
| Experimental Replication | "Why can I not reproduce the published stability profile of this compound in my assay?" | Verify all reagents and equipment have unique identifiers (e.g., catalog numbers, lot numbers) and that experimental parameters (pH, temperature, hydration) are precisely followed [1]. |
| Data & Analysis | "My data shows high variability in this compound's performance across replicates. What could be the cause?" | Systematically document and control all variables, including sample preparation techniques, ambient conditions, and instrument calibration settings [2]. |
| Compound Handling | "What is the correct procedure for reconstituting and storing this compound to ensure its stability?" | Provide a step-by-step protocol that includes specific temperatures, buffer compositions, and handling instructions to avoid degradation [1]. |
For experimental protocols, a detailed methodology should include these key elements [1]:
Here is an example of a general experimental workflow diagram that follows your specifications. You can adapt the logic and relationships to fit the this compound stability testing process.
Title: Experimental Workflow for Compound Analysis
Key Formatting Features Used:
fontcolor="#202124" (dark gray) on light backgrounds (#F1F3F4, #FBBC05, etc.) or white, ensuring high readability [5].labeldistance=2.5 attribute creates a clear gap between the edge and its text [6].
What are the most common sources of variability in diagnostic assays? Reproducibility issues arise from multiple levels of the experimental process [1]:
What statistical validation is required for a new HTS assay? The requirements depend on the assay's history. For a new assay, a full validation is required, which includes [2]:
How do I determine the detection limits of my assay, like LOD and LLOQ? The CLSI EP17 guidelines define key parameters for detection capability [3]:
Use the following table to diagnose and address specific problems in your assay.
| Problem Area | Specific Issue | Potential Root Cause(s) | Corrective & Preventive Actions (CAPA) |
|---|---|---|---|
| Sample & Reagents | High background or shifted activity curves. | Reagent lot-to-lot variability; reagent instability during storage or daily use; improper sample handling [1] [2]. | Perform lot bridging studies; validate reagent stability under storage and assay conditions; use centralized lot distribution; standardize sample collection SOPs [1] [2]. |
| Instrumentation & Signal | High inter-site or inter-run variability; inconsistent replicate results. | Instrument calibration drift; software version differences; environmental fluctuations (e.g., temperature) [1]. | Implement proactive monitoring of replicate consistency and analyzer error codes; ensure uniform instrument calibration and maintenance across sites; establish environmental controls [1]. |
| Operator Technique | High well-to-well variation on a plate; inconsistent data between users. | Inconsistent pipetting technique; inadequate training; deviations from the protocol [1]. | Conduct rigorous, hands-on training at study initiation; use visual job aids and detailed SOPs; perform root cause analysis and retrain operators as needed [1]. |
| Assay Design & Validation | Inability to distinguish between true signal and noise; poor precision at low concentrations. | Inadequate determination of the assay's detection limits (LOD/LOQ); insufficient signal window [3]. | Follow CLSI EP17 or ICH Q2(R2) guidelines for formal validation of LOD and LLOQ. Use a higher number of replicates for low-concentration samples to better characterize variability [3]. |
This experiment is critical for ensuring your assay performs consistently across an entire microplate and from day to day [2].
The workflow for this validation is systematic, as shown below.
This protocol establishes the fundamental detection capability of your assay [3].
The relationship and determination process for these key parameters are outlined below.
Building on the troubleshooting steps, consider embedding these broader strategies into your lab's workflow to prevent issues before they arise.
You can structure your support content using the following question-and-answer template, which incorporates general principles of experimental parameter adjustment.
| FAQ & Troubleshooting Guide | |
|---|---|
| Common Issue | High uncertainty or variability in experimental measurements. |
| Root Cause | Inefficient system design where the measurement signal is too small compared to the instrument's resolution [1]. |
| Solution | Reduce Background "Noise": Minimize connecting manifold volumes to amplify pressure changes from small sample volumes [1]. Increase Replicates: Perform multiple experimental runs to reduce random error [1]. |
| Detailed Protocol | 1. Pressurize a known standard volume ((V_{std})) and measure initial pressure ((P_{std})) and temperature ((T_{std})). 2. Expand gas into an intermediate manifold volume, measure new pressure ((P_1)) and temperature ((T_1)), calculate (V_1). 3. Expand again into the unknown sample volume, measure final pressure ((P_2)) and temperature ((T_2)), calculate total volume ((V_2)). 4. Calculate sample volume: (V_{sample} = V_2 - V_1) [1]. | | Key Parameters | Known standard volume, manifold volume, pressure sensor sensitivity, temperature stability [1]. |
The table below summarizes the impact of different design parameters on measurement uncertainty, based on a case study of a gas volume measurement system [1].
| Parameter | Initial Design Value | Optimized Design Value | Impact on Uncertainty |
|---|---|---|---|
| Manifold Volume | 32 mL | 17 mL | Significant reduction (from >300% to ±12% for a 0.07 mL sample) [1] |
| Known Volume (Option 1) | 11.85 ± 0.34 mL | Not specified | Larger standard volume can be beneficial for measuring larger unknown volumes [1] |
| Known Volume (Option 2) | 5.807 ± 0.078 mL | Not specified | Smaller standard volume can be beneficial for measuring smaller unknown volumes [1] |
| Pressure Sensor Uncertainty | ±0.0517 kPa | Limited options | Key contributor; effect is magnified when pressure delta is small [1] |
| Number of Replicates | 1 | Multiple | Significantly reduces random error and overall expanded uncertainty [1] |
Here is an example of a workflow diagram created with DOT script, adhering to your specifications for color, contrast, and layout.
Title: Experimental Volume Measurement Workflow
Key Diagram Specifications Met:
fontcolor is explicitly set for each colored node to ensure high contrast against the fillcolor (e.g., white text on blue/green, dark text on yellow).labeldistance=2.5 ensures a gap for edge labels [4].The provided Graphviz script is a starting point. You can use it as a template for more complex diagrams by:
subgraph to group related process steps and highlight specific workflow sections [5].cluster to draw a bounding box around a group of nodes (e.g., to separate calibration steps from measurement steps) [5].label attribute [6] [4].
| Source | Focus Area | Key Insights for Your Guide |
|---|---|---|
| COPD Therapy Comparison [1] | Compares triple inhaled therapies for COPD. | Demonstrates a Multi-Criteria Decision Analysis (MCDA) framework, perfect for structured, multi-dimensional drug comparison across efficacy, safety, and patient factors. |
| Cancer Signaling Pathways [2] | Reviews targeted cancer therapies and signaling pathways. | Provides a template for discussing how drugs target specific pathways (e.g., PI3K/AKT/mTOR, Ras/MAPK) and the rationale for combinatorial treatments to overcome resistance. |
| Method Comparison Guidelines [3] | Proposes a statistical framework for comparing analytical methods. | Offers a rigorous approach for the experimental design and statistical validation of performance data, ensuring your comparative data is robust. |
Once you have the data, you can structure your guide using insights from the search results:
To help you get started with the visualizations for your guide, here is an example of a signaling pathway diagram using Graphviz, which you can adapt once you know the specific pathway for this compound.
Diagram: Example Targeted Therapy Pathway - This diagram illustrates how a therapeutic inhibitor can block a key node (like the RAS protein) in a canonical cell growth signaling pathway, preventing the downstream cellular response [2].
Since direct information on Trivertal is unavailable, you can build a robust comparison guide by systematically gathering and presenting data. The table below outlines the core elements your guide should include, drawing from established practices in scientific research and reporting [1] [2] [3].
| Component | Description | Application in Your this compound Guide |
|---|---|---|
| Clear Objectives & Hypothesis | Specific, measurable goals and a testable prediction [3]. | State what you are comparing (e.g., efficacy, safety, cost) and what you expect to find. |
| Robust Methodology | Detailed procedures for data collection and analysis [2]. | Describe literature search strategy, databases used, and criteria for selecting comparative studies. |
| Standardized Protocol | A detailed, reproducible plan for the experiment [1]. | Document the entire process for transparency, so other professionals can validate your approach. |
| Data Integrity Measures | Steps to minimize error and bias [3]. | Explain how you ensured fair and accurate data extraction and analysis. |
| Explicit Ethical & Regulatory Compliance | Adherence to ethical guidelines and reporting standards [2]. | Confirm that all cited data comes from ethically conducted studies and is reported responsibly. |
To help your audience understand the methodology of your comparative analysis, you can outline the process as a workflow. The diagram below illustrates the key stages in creating a rigorous comparison guide.
To locate the information you need for your this compound guide, I suggest the following approaches:
The table below outlines the fundamental chemical and application data found for this compound.
| Property | Description / Value |
|---|---|
| CAS Number | 68039-49-6 (mixture of isomers); 27939-60-2 (specific isomer) [1] [2] |
| Molecular Formula | C9H14O [1] [2] |
| Molecular Weight | 138.21 g/mol [1] [2] |
| IUPAC Name | 1,2-dimethylcyclohex-3-ene-1-carbaldehyde [2] |
| Purity (Available Data) | ≥ 99% (for cataloged material) [1] |
| Primary Industry Use | Fragrance and Flavoring [2] [1] |
| Reported Aroma | Herbaceous, green, reminiscent of ivy and tomato leaves [2] |
| Key Research Application | Precursor for synthesizing stable cyclic (alkyl)(amino)carbenes (CAACs) for catalysis [2] |
One source provided preliminary data on the antimicrobial properties of an essential oil containing this compound. The table below shows the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. It is crucial to note that these values are for the essential oil mixture, not for purified this compound alone [2].
| Microorganism | Minimum Inhibitory Concentration (MIC) (%) | Minimum Bactericidal Concentration (MBC) (%) |
|---|---|---|
| E. coli | 0.5 | 1.0 |
| S. aureus | 0.3 | 0.6 |
| C. albicans | 0.4 | 0.8 |
While a specific experimental protocol for antimicrobial testing was not detailed, the search results describe a sophisticated multi-step synthetic procedure for converting this compound into stable carbenes, which are valuable in catalyst development [2]. This workflow can be visualized as follows:
Diagram Title: Synthetic Route from this compound to Carbene
Detailed Procedure for Carbene Synthesis from this compound [2]:
The data gap highlights that this compound is primarily an industrial compound for fragrances and a chemical synthesis building block. Its investigation as a direct therapeutic agent appears to be preliminary.
Trivertal, also known as 2,4-ivy carbaldehyde or Ligustral, is a cyclohexene derivative valued for its unique green, herbaceous aroma with camphoraceous undertones, reminiscent of ivy and tomato leaves [1]. Its performance is characterized by its chemical properties and observed activities in research.
The table below summarizes its core chemical identity and basic properties:
| Property | Description |
|---|---|
| IUPAC Name | 1,2-dimethylcyclohex-3-ene-1-carbaldehyde [1] |
| CAS No. | 27939-60-2 [1] |
| Molecular Formula | C9H14O [1] |
| Molecular Weight | 138.21 g/mol [1] |
| Key Isomers | Four stereoisomers possible; commercial product is ~95% cis and ~5% trans [1]. |
| Primary Use | Fragrance ingredient for household cleaners, soaps, and personal care products [2] [1]. |
Beyond its use in perfumery, this compound shows promise in scientific applications. The following table outlines its research performance and a comparison with a structurally related compound:
| Application Area | Reported Performance / Characteristics | Comparison / Rationale |
|---|---|---|
| Fragrance Industry | Provides a stable, herbaceous, and green scent note [1]. | N/A (Industry standard for its specific aroma profile). |
| Catalyst Development | Key precursor for synthesizing stable spirocyclic (alkyl)(amino)carbenes (CAACs) [1]. These CAACs are excellent ligands for transition metals, enhancing catalytic performance by providing steric protection [1]. | The derived CAACs are particularly effective in gold(I)-catalyzed hydroamination of internal alkynes, a challenging transformation [1]. |
| Antimicrobial Activity | Shown to inhibit the growth of certain microorganisms. Minimum Inhibitory Concentration (MIC) values are listed in the experimental data section below [1]. | Compared to 2,4-dimethyl-3-cyclohexenol (an alcohol derivative), this compound's aldehyde group offers different reactivity, making it superior for specific syntheses like carbene formation [1]. |
| Natural Occurrence | Identified as a minor constituent in the essential oil of Murraya koenigii (curry leaf) [1]. | Contributes to the plant's characteristic aroma and is part of its complex mixture of bioactive compounds [3] [1]. |
To support the data mentioned above, here is a summary of key experimental findings and methodologies from the literature.
Antimicrobial Efficacy Studies on this compound-containing essential oils have demonstrated antimicrobial activity, with quantitative results as follows [1]:
| Microorganism | Minimum Inhibitory Concentration (MIC) (%) | Minimum Bactericidal Concentration (MBC) (%) |
|---|---|---|
| E. coli | 0.5 | 1.0 |
| S. aureus | 0.3 | 0.6 |
| C. albicans | 0.4 | 0.8 |
Synthesis Protocol for Spirocyclic (alkyl)(amino)carbenes (CAACs) from this compound A significant application of this compound is its use as a precursor for stable carbenes. The established synthetic route is as follows [1]:
Oxidation and Reduction Reactions The aldehyde functional group of this compound can be transformed using standard chemical methods [1]:
The following diagram illustrates the logical relationship and workflow for this compound's primary research applications, particularly in synthesis and biological testing.
Diagram 1: Research applications and workflow for this compound.
This compound transitions from a fragrance ingredient to a valuable building block in scientific research. Its most distinguished performance lies in its unique ability to serve as a precursor for stable spirocyclic (alkyl)(amino)carbenes (CAACs), which are superior ligands in advanced transition-metal catalysis [1].
Promising future research directions to further define this compound's performance include:
Trivertal, also known as Ivy carbaldehyde, is primarily used in the fragrance industry and as a key precursor in advanced chemical synthesis. The table below summarizes its core characteristics and applications:
| Property | Description |
|---|---|
| CAS No. | 27939-60-2 [1] |
| IUPAC Name | 1,2-dimethylcyclohex-3-ene-1-carbaldehyde [1] |
| Molecular Formula | C9H14O [1] |
| Molecular Weight | 138.21 g/mol [1] |
| Primary Industrial Use | Fragrance industry, providing a green, natural scent reminiscent of ivy and tomato leaves [1] |
| Key Research Application | Precursor for synthesizing stable spirocyclic (alkyl)(amino)carbenes (CAACs) [1] |
A significant application of this compound in scientific research is its use as a starting material for synthesizing cyclic (alkyl)(amino)carbenes (CAACs). These CAACs are powerful ligands in transition-metal catalysis due to their strong electron-donating properties and unique steric environments, which can enhance catalytic performance in organic reactions [2] [1] [3]. The synthesis pathway is as follows:
The search results provide specific experimental data and methodologies related to this compound's applications.
The multi-step synthesis protocol for creating CAACs from this compound is outlined below [1]:
| Step | Reaction/Process | Key Details | Reported Yield |
|---|---|---|---|
| 1 | Enamine Formation | Reaction of this compound with a primary amine. | 94% |
| 2 | Cyclization | Treatment with LDA (Lithium Diisopropylamide), followed by addition of 3-chloro-2-methyl-1-propene. | 90% |
| 3 | Salt Formation | Hydroiminiumation reaction using HCl to form a cyclic aldiminium salt. | 74% |
| 4 | Carbene Generation | Deprotonation of the salt using a strong base (LDA). | Yields the final CAAC |
One study explored the antimicrobial properties of an essential oil containing this compound, with results shown in the table below. Note that this data is for a complex mixture, not isolated this compound [1].
| Microorganism | Minimum Inhibitory Concentration (MIC) (%) | Minimum Bactericidal Concentration (MBC) (%) |
|---|---|---|
| E. coli | 0.5 | 1.0 |
| S. aureus | 0.3 | 0.6 |
| C. albicans | 0.4 | 0.8 |
CAAC ligands derived from compounds like this compound are highly effective in catalysis. For example, CAAC-ligated gold(I) complexes can catalyze the hydroamination of internal alkynes with secondary dialkyl amines, a challenging transformation [1]. This reaction is valuable for synthesizing nitrogen-containing heterocycles like 1,2-dihydroquinoline derivatives.
Irritant;Environmental Hazard